molecular formula C18H24N2O2S B014664 2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one CAS No. 85010-66-8

2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one

Cat. No. B014664
CAS RN: 85010-66-8
M. Wt: 332.5 g/mol
InChI Key: MIBVEUZVQYBINQ-UHFFFAOYSA-N
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Description

2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMT, and it has been synthesized using different methods.

Mechanism Of Action

The exact mechanism of action of AMT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and DNA synthesis. This compound has also been shown to induce apoptosis, a process that leads to programmed cell death, in cancer cells.

Biochemical And Physiological Effects

AMT has been shown to exert a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. AMT has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using AMT in lab experiments is its potent antitumor activity. This compound has been shown to exhibit significant cytotoxicity against a wide range of cancer cell lines. However, one of the limitations of using AMT in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro studies.

Future Directions

There are several future directions for research on AMT. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of AMT. Another area of interest is the investigation of the potential use of AMT in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of AMT and its potential use in the treatment of neurodegenerative disorders.

Scientific Research Applications

AMT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs. AMT has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(21)20-17(19)23-15/h5-8,15H,2-4,9-12H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBVEUZVQYBINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one
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2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one
Reactant of Route 4
2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one
Reactant of Route 5
2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one
Reactant of Route 6
2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one

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